molecular formula C16H14ClN5O4 B2730332 2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-55-1

2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No. B2730332
CAS RN: 878736-55-1
M. Wt: 375.77
InChI Key: HLVLHYIRAYSJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C16H14ClN5O4 and its molecular weight is 375.77. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Bifunctional Organocatalysis

Imidazol-1-yl-acetic acid has been introduced as a new, efficient, and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. This highlights its potential in promoting environmentally friendly chemical reactions (Nazari et al., 2014).

Novel Chemotypes and Receptor Antagonists

The compound has been part of a study leading to the discovery and hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, illustrating its role in the development of new therapeutic agents (Pothier et al., 2012).

Catalyst for Green Synthesis

Disulfonic acid imidazolium chloroaluminate has been used as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of pyrazoles, indicating the compound's contribution to the development of novel catalytic processes (Moosavi‐Zare et al., 2013).

Host for Anions

Imidazole-based bisphenol compounds have shown to be versatile hosts for anions, demonstrating the compound's utility in creating complex structures and its potential applications in materials science (Nath & Baruah, 2012).

Antimicrobial Activities

Synthesis of derivatives has led to the creation of compounds with antimicrobial activities, underscoring the compound's importance in the search for new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-7-6-20(15(21)18-13)10-4-2-9(17)3-5-10/h2-5H,6-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVLHYIRAYSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]pur in-3-yl]acetic acid

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